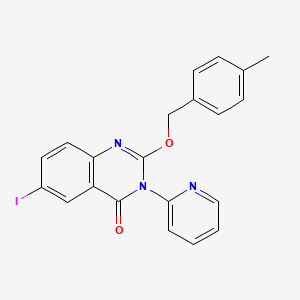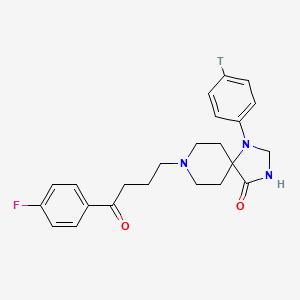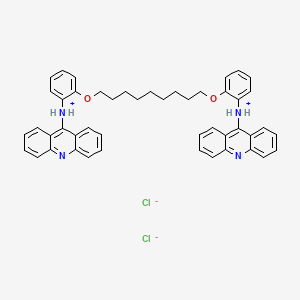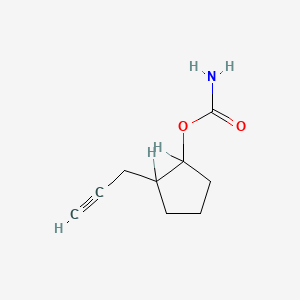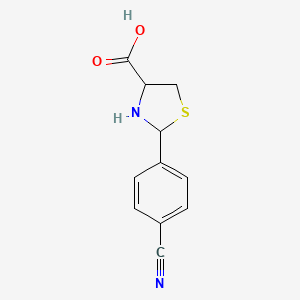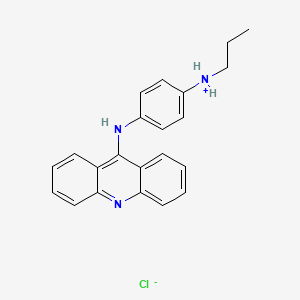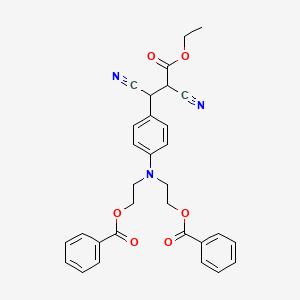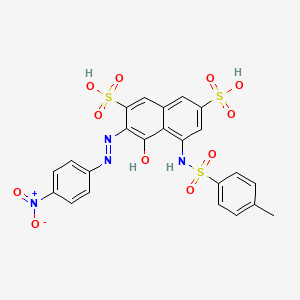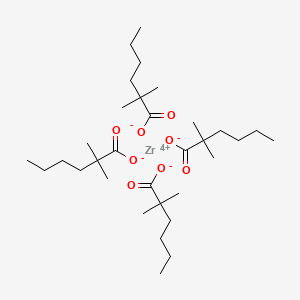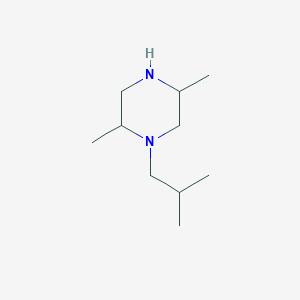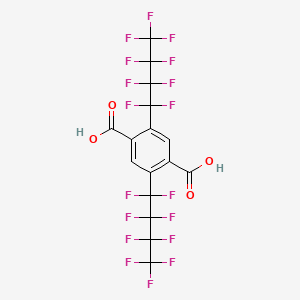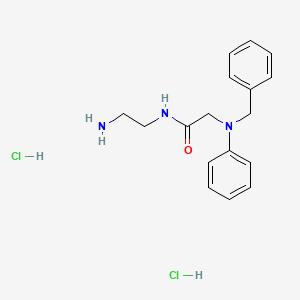
1-Eicosanol, aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Eicosanol, aluminum salt, is a compound formed by the reaction of 1-Eicosanol with aluminum. . The aluminum salt of 1-Eicosanol is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of 1-Eicosanol, aluminum salt, involves the reaction of 1-Eicosanol with aluminum compounds. One common method is the reaction of 1-Eicosanol with aluminum chloride in an organic solvent. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of aluminum chloride . The general reaction can be represented as follows:
[ \text{3 C}_20\text{H}_42\text{O} + \text{AlCl}_3 \rightarrow \text{Al(C}_20\text{H}_41\text{O)}_3 + 3 \text{HCl} ]
Industrial production methods may involve the use of aluminum alkoxides or other aluminum compounds to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Eicosanol, aluminum salt, undergoes various chemical reactions, including:
Oxidation: The aluminum salt can be oxidized to form aluminum oxide and other oxidation products.
Reduction: Reduction reactions can convert the aluminum salt back to 1-Eicosanol and aluminum metal.
Substitution: The aluminum salt can undergo substitution reactions with other alcohols or organic compounds to form new aluminum salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents .
Applications De Recherche Scientifique
1-Eicosanol, aluminum salt, has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Eicosanol, aluminum salt, involves its interaction with molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The aluminum component can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Eicosanol, aluminum salt, can be compared with other similar compounds such as:
1-Octadecanol, aluminum salt: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-Docosanol, aluminum salt: Has a longer carbon chain, which may affect its solubility and reactivity.
1-Hexadecanol, aluminum salt: Another long-chain fatty alcohol aluminum salt with distinct properties.
The uniqueness of this compound, lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
67905-31-1 |
|---|---|
Formule moléculaire |
C60H123AlO3 |
Poids moléculaire |
919.6 g/mol |
Nom IUPAC |
aluminum;icosan-1-olate |
InChI |
InChI=1S/3C20H41O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21;/h3*2-20H2,1H3;/q3*-1;+3 |
Clé InChI |
ILQJMJYHYAFKRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


